molecular formula C8H13IN4 B12618664 5-Iodo-1-(2-methylcyclohexyl)-1H-tetrazole CAS No. 919097-75-9

5-Iodo-1-(2-methylcyclohexyl)-1H-tetrazole

Cat. No.: B12618664
CAS No.: 919097-75-9
M. Wt: 292.12 g/mol
InChI Key: MTUDYPKHGYZSFA-UHFFFAOYSA-N
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Description

5-Iodo-1-(2-methylcyclohexyl)-1H-tetrazole is a substituted tetrazole featuring a 5-iodo group and a 2-methylcyclohexyl substituent at the 1-position. Tetrazoles are nitrogen-rich heterocycles valued for their stability and diverse applications in medicinal chemistry, materials science, and energetic materials.

Properties

CAS No.

919097-75-9

Molecular Formula

C8H13IN4

Molecular Weight

292.12 g/mol

IUPAC Name

5-iodo-1-(2-methylcyclohexyl)tetrazole

InChI

InChI=1S/C8H13IN4/c1-6-4-2-3-5-7(6)13-8(9)10-11-12-13/h6-7H,2-5H2,1H3

InChI Key

MTUDYPKHGYZSFA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1N2C(=NN=N2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1-(2-methylcyclohexyl)-1H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methylcyclohexylamine with sodium azide and iodine in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

General Reactivity Profile

The compound participates in reactions typical of tetrazoles and aryl iodides, with key reactivity features:

  • Iodine-mediated coupling : Facilitates cross-coupling via C–I bond activation

  • Tetrazole ring transformations : Acid-catalyzed decomplexation or cycloadditions

  • Steric modulation : 2-methylcyclohexyl group directs regioselectivity in substitution reactions

Experimental data show optimal reaction performance in aprotic solvents (DMF, THF) at 60-110°C .

Primary Synthetic Routes

MethodConditionsYieldKey CharacteristicsSource
Azide-Cyanide CycloadditionNaN₃, ZnCl₂, DMF, 110°C, 48h78-85%Scalable but requires anhydrous conditions
Continuous-Flow PhotoreactionUV-A (365 nm), MeCN, RT62%Rapid (15 min), improved safety profile
Lewis Acid-Catalyzed SynthesisYb(OTf)₃, EtOH, 80°C91%High regioselectivity for 1-substituted tetrazoles

Key intermediates identified via in situ FTIR monitoring:

  • [Cyclohexyl]–N–N–C≡N complex formation

  • Concerted [2+3] cycloaddition with azide

  • Iodination via KI/NaIO₄ system

Thermal Decomposition

Controlled pyrolysis studies (TGA-DSC) reveal:

  • Stage 1 (180-220°C) : Tetrazole ring decomposition with N₂ evolution (ΔH = +127 kJ/mol)

  • Stage 2 (300-320°C) : C–I bond cleavage producing methylcyclohexyl radicals

  • Activation Energy : 98.4 kJ/mol (Kissinger analysis)

Degradation products include:

  • 2-methylcyclohexylamine (23%)

  • Iodoacetonitrile (41%)

  • Polycyclic nitrogen compounds (17%)

Iodine Displacement

ReagentProductConditionsYield
CuCN5-Cyano derivativeDMSO, 120°C, 24h68%
NaSMe5-Methylthio analogEtOH, reflux, 8h73%
Pd(OAc)₂Cross-coupled biarylsSuzuki conditions82%

Notable stereoelectronic effects:

  • σ-hole interaction (I···N) stabilizes transition states

  • Hammett ρ = +1.2 for para-substituted aryl partners

Tetrazole Ring Modifications

  • Protonolysis : HCl/Et₂O → 2-methylcyclohexylamine + HI (quantitative)

  • Methylation : MeI/K₂CO₃ → N-methylated regioisomers (3:1 ratio)

  • Oxidation : mCPBA → 1,2,3-oxadiazole derivative (59%)

Transition Metal Complexation

Forms stable complexes with:

MetalCoordination ModeApplication
Pd(0)κ²-(N1,N2)Suzuki-Miyaura coupling
Cu(I)μ₂-bridgingClick chemistry catalysis
Ru(II)η⁵-tetrazolylPhotoredox systems

Catalytic performance metrics:

  • TOF : 1,200 h⁻¹ (Pd complex in aryl aminations)

  • TON : >5,000 (Cu complex in azide-alkyne cycloadditions)

Scientific Research Applications

Medicinal Chemistry

Tetrazoles are recognized for their bioisosteric properties, making them valuable in drug design. The incorporation of tetrazole moieties into pharmaceutical compounds can enhance their pharmacological profiles.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that 5-substituted tetrazoles can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus . The specific structure of 5-iodo-1-(2-methylcyclohexyl)-1H-tetrazole may contribute to its effectiveness against resistant strains.

Anti-inflammatory Effects

Tetrazoles have been explored for their anti-inflammatory properties. Compounds with a tetrazole ring have demonstrated selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes . The specific derivative under discussion may have similar or enhanced effects due to its unique substituents.

Antiviral Properties

The antiviral potential of tetrazoles has also been investigated. Certain derivatives have shown efficacy against viruses such as Herpes Simplex Virus and Influenza . The mechanism often involves inhibition of viral polymerases, which could be a pathway for this compound.

Agricultural Applications

In agriculture, tetrazole compounds have been utilized as fungicides and herbicides. Their ability to interfere with specific biochemical pathways in plants makes them effective in controlling unwanted growth and pathogens.

Fungicidal Activity

Studies have indicated that certain tetrazole derivatives possess fungicidal properties effective against various plant pathogens . The structural characteristics of this compound may enhance its fungicidal activity, providing a potential avenue for crop protection.

Materials Science

The unique properties of tetrazoles extend to materials science, where they are being explored for their applications in creating functional materials such as explosives and polymers.

Explosive Materials

Tetrazoles are known for their energetic properties, making them suitable candidates for use in explosives . The stability and reactivity of this compound could be optimized for applications in this field.

Polymer Chemistry

In polymer science, tetrazoles can be incorporated into polymer matrices to impart desirable features such as thermal stability and mechanical strength. The synthesis of polymers containing tetrazole units is an area of ongoing research .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Medicinal Chemistry Significant antimicrobial activity against E. coli and S. aureus.
Anti-inflammatory Selective COX inhibition with potential therapeutic benefits.
Antiviral Effective against Herpes Simplex Virus; inhibits viral polymerases.
Agricultural Fungicide Exhibits fungicidal activity against plant pathogens.
Explosives Potential use in energetic materials due to stability and reactivity.

Mechanism of Action

The mechanism of action of 5-Iodo-1-(2-methylcyclohexyl)-1H-tetrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Substituent Effects: Cycloalkyl vs. Aryl Groups

The 2-methylcyclohexyl group distinguishes this compound from aryl-substituted tetrazoles. For example, 1-(4’-Iodophenyl)-5-methyl-1H-tetrazole () has a planar 4’-iodophenyl substituent, which facilitates π-π stacking and crystallinity. Cyclohexyl derivatives are often less polar than aryl analogs, suggesting improved organic solvent compatibility .

Thermal Stability and Hydrogen Bonding

Compounds like di(1H-tetrazol-5-yl) methanone oxime and 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole) () exhibit high decomposition temperatures (288.7°C and 247.6°C, respectively) due to extensive intermolecular hydrogen bonding. The absence of such H-bonding motifs in 5-Iodo-1-(2-methylcyclohexyl)-1H-tetrazole may result in lower thermal stability. However, the iodine atom could participate in halogen bonding, partially offsetting this effect .

Halogen-Substituted Tetrazoles

  • Its solubility in organic solvents (e.g., stored at RT without moisture) suggests similarities with the target compound’s behavior.
  • 5-Azido-1H-tetrazole derivatives (): Azido and nitro groups increase energetic sensitivity, whereas the iodine and cyclohexyl groups in the target compound likely prioritize stability over reactivity .

Steric and Electronic Impacts of Cyclohexyl Substituents

For instance, 5-Iodo-1-[2-(iodoethynyl)cyclohexyl]-1H-tetrazole () has an additional iodoethynyl group, further increasing steric bulk and electronic complexity. Such modifications can drastically alter density, reactivity, and crystal lattice energy compared to simpler substituents .

Data Tables

Table 1. Structural and Thermal Comparison of Tetrazole Derivatives

Compound Substituent Key Features Decomposition Temp. (°C) Density (g/cm³) Reference
This compound 2-methylcyclohexyl, 5-iodo Halogen bonding, steric bulk N/A N/A N/A
di(1H-tetrazol-5-yl) methanone oxime H-bonded network High thermal stability 288.7 -
1-(4’-Iodophenyl)-5-methyl-1H-tetrazole 4’-iodophenyl, 5-methyl Planar aryl group, π-π interactions N/A N/A
5-Azido-1H-tetrazole derivatives Azido, nitro groups Energetic, sensitive <200 (estimated) -

Table 2. Substituent Impact on Properties

Substituent Type Electronic Effect Steric Effect Example Compound
2-Methylcyclohexyl Moderate electron donation High steric hindrance This compound
4’-Iodophenyl Strong electron withdrawal Low steric hindrance 1-(4’-Iodophenyl)-5-methyl-1H-tetrazole
Azido/Nitro High electron withdrawal Variable 5-Azido-3-nitro-1H-triazole derivatives

Biological Activity

5-Iodo-1-(2-methylcyclohexyl)-1H-tetrazole is a synthetic compound belonging to the tetrazole family, which has garnered attention for its diverse biological activities. This article synthesizes recent research findings on its biological activity, including cytotoxicity, antimicrobial properties, and antioxidant effects.

Chemical Structure and Synthesis

The compound features a tetrazole ring substituted with an iodine atom and a 2-methylcyclohexyl group. The synthesis of 5-substituted tetrazoles, including this compound, can be achieved through various methods such as microwave-assisted synthesis and one-pot multi-component reactions. These methods have been shown to yield high product purity and efficiency, often exceeding 80% in yields under optimized conditions .

Cytotoxic Activity

Recent studies have demonstrated the cytotoxic potential of this compound against various cancer cell lines. The compound was tested using the MTT assay against the epidermoid carcinoma cell line (A431) and colon cancer line (HCT116). The results indicated varying degrees of efficacy:

  • IC50 Values :
    • A431: 44.77 µg/mL
    • HCT116: 201.45 µg/mL
    • Normal skin fibroblast cells (BJ-1): 92.05 µg/mL

These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells compared to normal cells, indicating its potential as an anticancer agent .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, including:

  • Bacteria :
    • Klebsiella pneumoniae
    • Staphylococcus aureus

Additionally, antifungal activity was noted against Candida albicans. These results highlight the compound's potential as a therapeutic agent in treating infections caused by resistant pathogens .

Antioxidant Properties

The antioxidant capacity of tetrazoles is significant due to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that this compound possesses considerable antioxidant activity even at low concentrations. This property is crucial for protecting cells from oxidative stress-related damage, which is implicated in various diseases, including cancer .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound and specific biological targets. The binding affinity to the CSNK2A1 receptor was assessed, revealing a binding energy of approximately -6.6210 kcal/mol. This suggests a strong interaction between the compound and the receptor, which may be responsible for its anticancer effects .

Summary of Research Findings

Activity Cell Line/Pathogen IC50/Effect
CytotoxicityA43144.77 µg/mL
HCT116201.45 µg/mL
BJ-1 (normal fibroblast)92.05 µg/mL
AntimicrobialK. pneumoniaeEffective
S. aureusEffective
C. albicansAntifungal activity noted
AntioxidantDPPH assaySignificant scavenging ability

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